

Technical Guide: Physicochemical Properties of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

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Compound of Interest

Compound Name: 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1381554

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the bromine atom, the trifluoromethyl group, and the amine substituent on the pyridine ring, make it a valuable intermediate for developing kinase inhibitors and other bioactive molecules. This technical guide provides a summary of the available physicochemical data, a general experimental protocol for solubility determination, and a representative signaling pathway to illustrate its potential application context.

Physicochemical Properties

Quantitative solubility data for **4-Bromo-5-(trifluoromethyl)pyridin-2-amine** in common organic solvents is not readily available in published literature. However, a compilation of its known physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Bromo-5-(trifluoromethyl)pyridin-2-amine**

Property	Value	Source
CAS Number	1227599-92-9	[1][2]
Molecular Formula	C ₆ H ₄ BrF ₃ N ₂	[1]
Molecular Weight	241.01 g/mol	[1]
Boiling Point (Predicted)	262.5 ± 40.0 °C at 760 mmHg	[1]
Density (Predicted)	1.8 ± 0.1 g/cm ³	[1]
Flash Point (Predicted)	112.6 ± 27.3 °C	[1]
Vapor Pressure (Predicted)	0.0 ± 0.5 mmHg at 25°C	[1]
Polarizability (Predicted)	16.4 ± 0.5 10 ⁻²⁴ cm ³	[1]
Storage Conditions	-4°C (short term), -20°C (long term)	[1]

Solubility Determination: A General Experimental Protocol

While specific data is unavailable, the solubility of **4-Bromo-5-(trifluoromethyl)pyridin-2-amine** can be determined using standard laboratory methods. The following is a general protocol for determining the solubility of a solid organic compound in a given solvent.

Objective:

To determine the solubility of a solid organic compound in a specific solvent at a given temperature.

Materials:

- The solid organic compound (solute)
- A selection of organic solvents (e.g., ethanol, methanol, acetone, tetrahydrofuran, dichloromethane)
- Analytical balance

- Vials or test tubes with caps
- Magnetic stirrer and stir bars or a vortex mixer
- Constant temperature bath or incubator
- Filtration apparatus (e.g., syringe filters)
- A method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

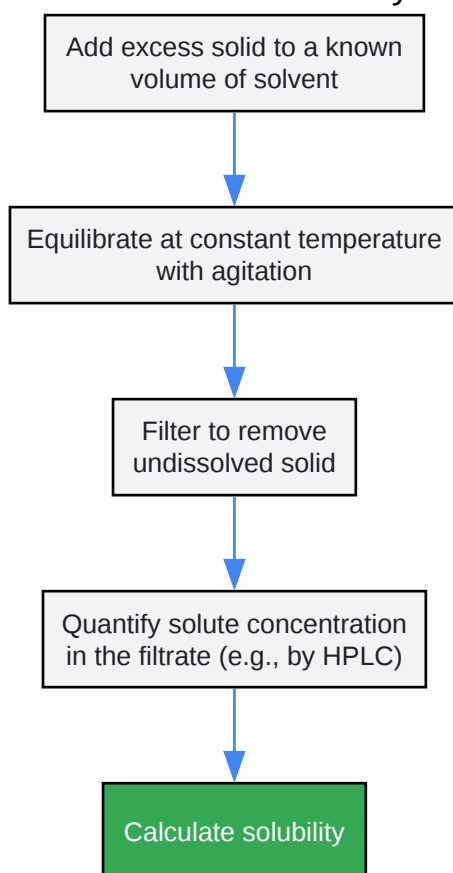
- Preparation of Saturated Solutions:
 - Add an excess amount of the solid compound to a known volume of the solvent in a vial.
 - Seal the vial to prevent solvent evaporation.
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Allow the mixture to settle.
 - Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
- Quantification of Dissolved Solute:
 - Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of the solute.
- Calculation of Solubility:

- Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Experimental Workflow for Solubility Determination



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Caption: A generalized workflow for the experimental determination of solubility.

Application in Kinase Inhibitor Signaling

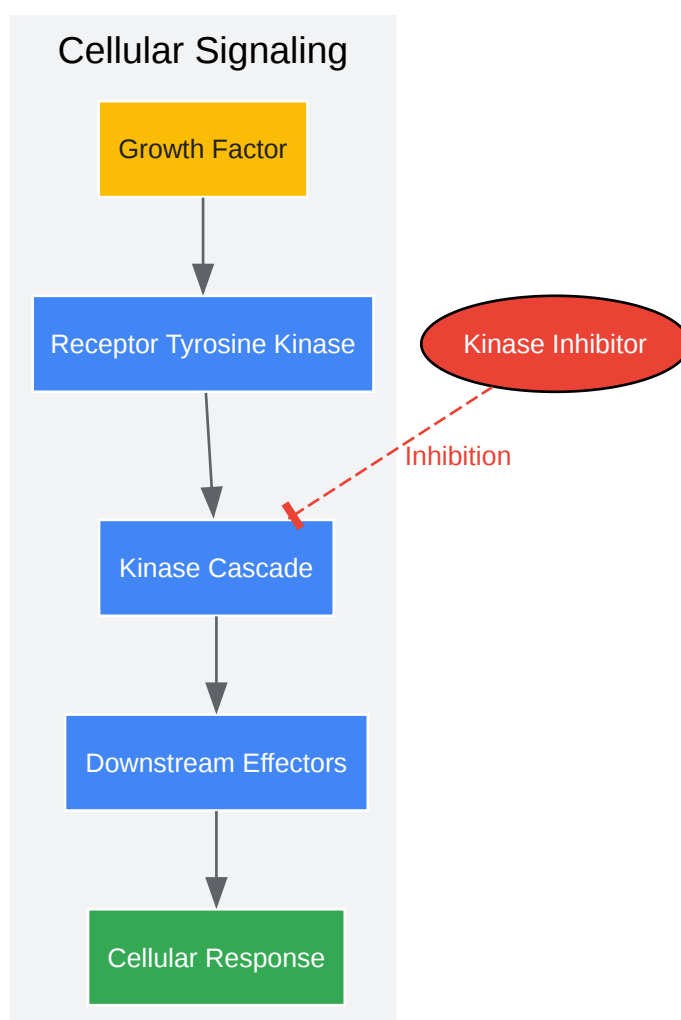
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a precursor for synthesizing kinase inhibitors. Protein kinases are crucial enzymes that regulate a wide array of cellular processes by

phosphorylating target proteins. In many diseases, such as cancer, kinase signaling pathways are often hyperactivated. Kinase inhibitors can block the activity of these enzymes, thereby disrupting the downstream signaling cascade and inhibiting disease progression.

Representative Kinase Inhibitor Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway and the point of intervention for a kinase inhibitor.

Generalized Kinase Inhibitor Signaling Pathway



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Caption: A diagram showing the inhibitory action of a kinase inhibitor on a signaling cascade.

Conclusion

While specific quantitative solubility data for **4-Bromo-5-(trifluoromethyl)pyridin-2-amine** is not currently available in the public domain, this guide provides its known physicochemical properties and a general framework for its solubility determination. The compound's role as a precursor in the synthesis of kinase inhibitors highlights its importance in drug discovery and development. The provided diagrams offer a visual representation of a general experimental workflow and a representative signaling pathway to aid researchers in their understanding of this compound's application.

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References

- 1. bio-fount.com [bio-fount.com]
- 2. 4-Bromo-5-(trifluoromethyl)pyridin-2-amine [myskinrecipes.com]
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